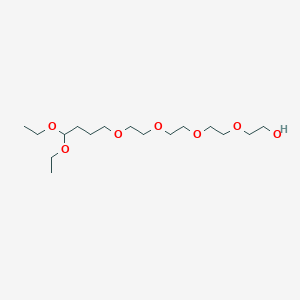
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL is a chemical compound with the molecular formula C16H34O7 It is a member of the polyether family, characterized by multiple ether linkages in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL typically involves the reaction of ethylene oxide with a suitable alcohol under controlled conditions. The process may include multiple steps of ethoxylation, where ethylene oxide is added to the alcohol in the presence of a catalyst, such as potassium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous processes involving large-scale reactors. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex polyether structures.
Biology: The compound is employed in the study of biological membranes and as a surfactant in biochemical assays.
Industry: The compound is used in the production of lubricants, detergents, and other industrial products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL involves its interaction with molecular targets through its ether linkages. These interactions can affect the stability and solubility of other compounds, making it useful in various applications. The compound’s ability to form hydrogen bonds and interact with hydrophobic and hydrophilic regions of molecules is key to its functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15-Pentaoxanonadecan-1-ol: Similar in structure but lacks the ethoxy group at the 16th position.
Pentaethylene glycol monobutyl ether: Another polyether compound with similar properties but different chain length and substituents.
Uniqueness
16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL is unique due to its specific arrangement of ether linkages and the presence of the ethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
672305-33-8 |
|---|---|
Molekularformel |
C16H34O7 |
Molekulargewicht |
338.44 g/mol |
IUPAC-Name |
2-[2-[2-[2-(4,4-diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H34O7/c1-3-22-16(23-4-2)6-5-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h16-17H,3-15H2,1-2H3 |
InChI-Schlüssel |
ZOKHMQUCMHUJMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCOCCOCCOCCOCCO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


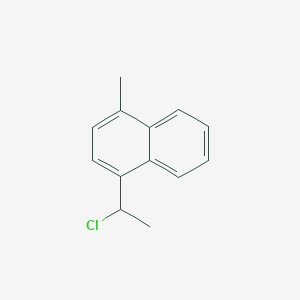

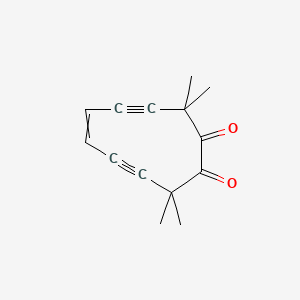


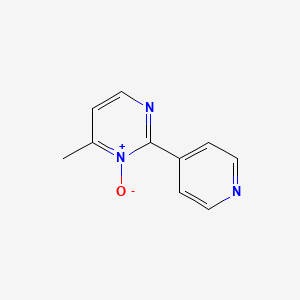
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
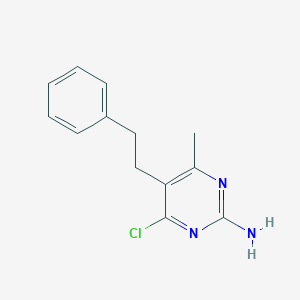
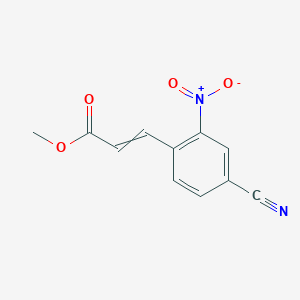
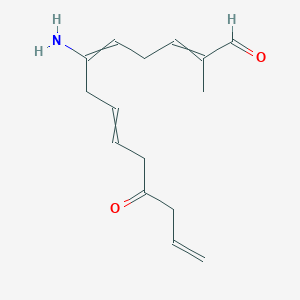
![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)
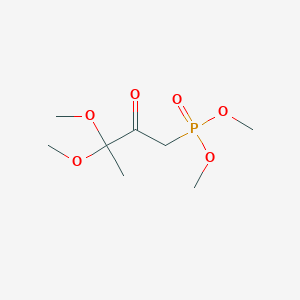
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)

